

Unraveling the Stability of Triazine Tautomers: A DFT-Based Comparative Analysis

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Compound of Interest

Compound Name: *1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione*

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For researchers, scientists, and professionals in drug development, understanding the tautomeric preferences of triazine derivatives is crucial for predicting their biological activity and designing novel therapeutics. Density Functional Theory (DFT) has emerged as a powerful tool for accurately determining the relative stabilities of these tautomers. This guide provides a comparative overview of recent DFT studies, presenting key quantitative data and detailed computational methodologies to aid in further research.

The tautomerism of triazine derivatives, which involves the migration of a proton, plays a significant role in their chemical and biological properties. The relative stability of different tautomeric forms can influence receptor binding, membrane permeability, and metabolic pathways. Computational chemistry, particularly DFT, allows for a detailed investigation of these tautomeric equilibria.

Comparative Stability of Triazine Tautomers

Recent DFT studies have explored the tautomeric landscapes of various triazine derivatives. The relative energies of different tautomers provide a quantitative measure of their stability, with lower energies indicating greater stability. Below is a summary of findings from several key studies.

Triazine Derivative/Tautomer System	DFT Method	Basis Set	Solvent	Most Stable Tautomer	Relative Energy (kcal/mol or kJ/mol) of Less Stable Tautomers	Reference
Cyanuric Acid (1,3,5-triazine-2,4,6-triol)	B3LYP	6-311++G(d,p)	Gas Phase & Various Solvents	Keto form (CA1)	CA3 > CA2 > CA6 > CA11 > CA10 > CA7 > CA4 > CA5 > CA9 > CA8	[1]
Monoxime Triazine Derivative	M06-2X	6-311G(d,p)	Not Specified	Amino keto tautomer	Enol form is higher by 10.9 kJ/mol	[2]
Dioxime Triazine Derivative	M06-2X	6-311G(d,p)	Not Specified	Amino keto tautomer	Imino keto form is lower in energy by 17.6 kJ/mol	[2]
N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine	Not Specified	Not Specified	Aqueous Phase	Three predominant tautomers identified (2TZ(5,7,8), 4TZ(3,7,9), 7TZ(1,8,9))	Equilibrium exists between 1TZ(7,8,9) and the three most stable tautomers	[3][4]

3-amino- 1,2,4- triazine	B3LYP	6- 311++G(d, p)	Gas Phase & Various Solvents	3-atz1	-	[5]
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Note: The relative stability order for Cyanuric Acid tautomers is presented as a qualitative ranking from the most to the least stable.

Experimental and Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen methodology. Below are the detailed protocols from the cited studies.

Study on Cyanuric Acid Tautomers[\[1\]](#)

- Computational Method: Density Functional Theory (DFT) at the B3LYP level of theory.
- Basis Set: 6-311++G(d,p).
- Solvent Effects: The Polarizable Continuum Model (PCM) was used to study the effects of different solvents.
- Software: Gaussian 09w.
- Procedure: Molecular geometries of all possible tautomers were fully optimized. Frequency calculations were performed to confirm the nature of the stationary points and to obtain thermochemical properties.

Study on Monoxime and Dioxime Triazine Derivatives[\[2\]](#)

- Computational Method: Density Functional Theory (DFT) with the M06-2X functional.
- Basis Set: 6-311G(d,p).
- Procedure: Energy computations were performed to determine the relative stability of the tautomers.

Study on a Substituted 1,3,5-Triazine Derivative[\[3\]](#)[\[4\]](#)

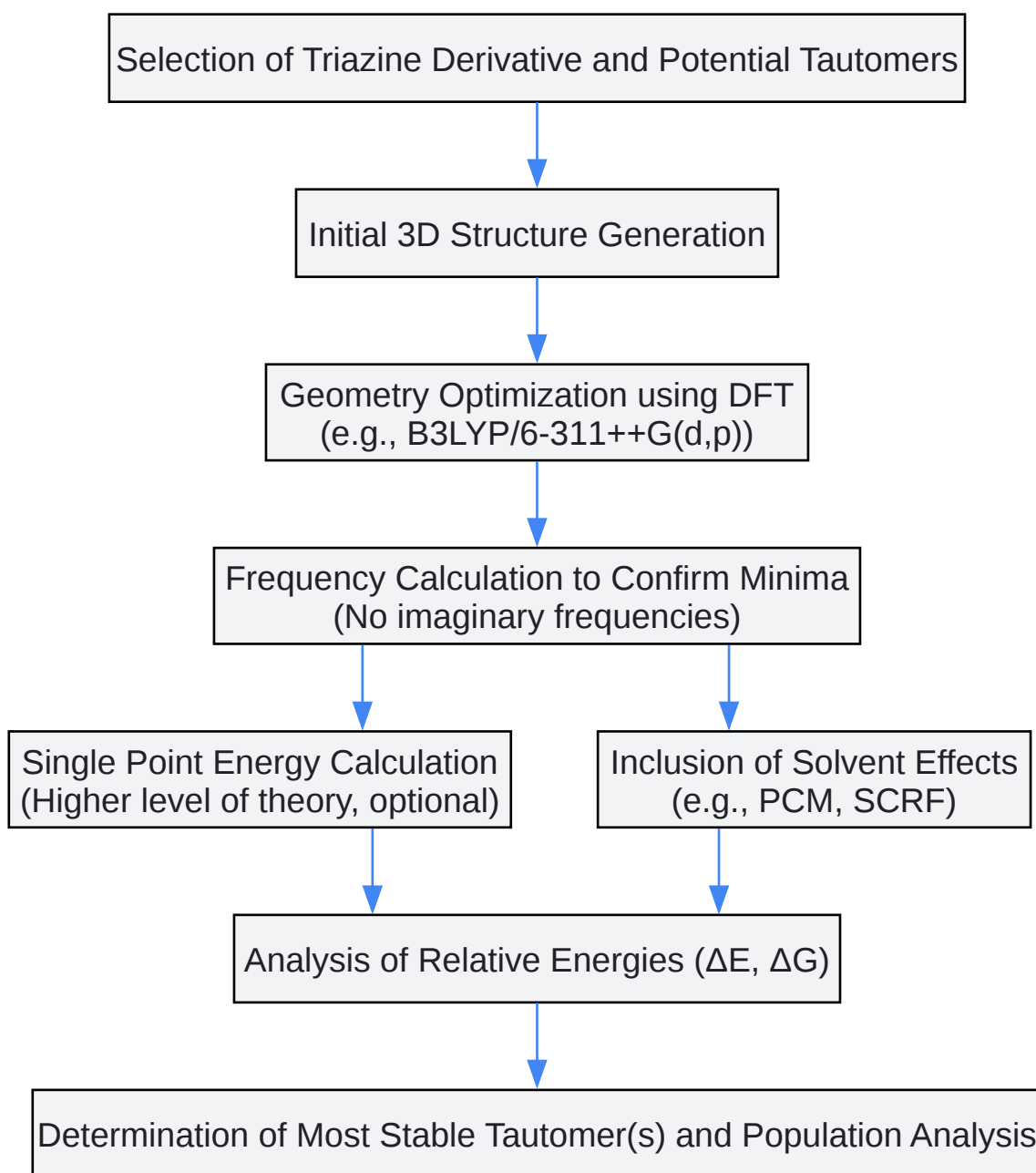
- Computational Method: Density Functional Theory (DFT).
- Procedure: The study focused on identifying the predominant tautomers and calculating the equilibrium constants in the aqueous phase to understand the basis of the molecule's biological activity.

Study on 3-amino-1,2,4-triazine^[5]

- Computational Method: Density Functional Theory (DFT) at the B3LYP level of theory.
- Basis Set: 6-311++G(d,p).
- Solvent Effects: The self-consistent reaction field (SCRF) method based on the polarizable continuum model (PCM) was used to analyze solvent effects in chloroform, acetonitrile, DMSO, and water.
- Procedure: The structures, relative stabilities, and dipole moments of all conformers were compared in the gas phase and in solution.

Workflow for DFT-Based Tautomer Stability Analysis

The following diagram illustrates a typical workflow for a comparative study of tautomer stability using DFT.



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DFT workflow for triazine tautomer stability analysis.

This guide provides a foundational understanding of the application of DFT in assessing triazine tautomer stability. For researchers in drug discovery and computational chemistry, these insights are invaluable for predicting molecular behavior and designing more effective therapeutic agents. The provided data and methodologies serve as a starting point for more in-depth investigations into the fascinating world of triazine chemistry.

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